molecular formula C13H12N2O2 B15171664 methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate CAS No. 920009-90-1

methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate

Cat. No.: B15171664
CAS No.: 920009-90-1
M. Wt: 228.25 g/mol
InChI Key: DVAWXVQOWZQXFX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a heterocyclic ester featuring a benzoate core linked to a 1H-imidazole ring via an ethenyl bridge. The ester group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Properties

CAS No.

920009-90-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15)

InChI Key

DVAWXVQOWZQXFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of the ethenyl linkage to an ethyl linkage.

    Substitution: Formation of substituted benzoates and imidazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Piperazine Benzoate Derivatives

describes methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7), which share the methyl benzoate core but differ in their quinoline-piperazine substituents. Key comparisons include:

  • Substituent Effects : Halogenated aryl groups (e.g., bromo, chloro, fluoro in C2–C4) increase molecular weight and lipophilicity (logP) compared to the target compound’s imidazole-ethenyl group. These modifications enhance binding to hydrophobic enzyme pockets but may reduce solubility .
  • Biological Activity: Quinoline derivatives in were synthesized for unspecified pharmacological targets, but analogous compounds often target kinases or proteases. In contrast, the imidazole-ethenyl group in the target compound could interact with metalloenzymes or histidine-rich binding sites, as seen in imidazole-containing protease inhibitors .

Imidazole-Containing Benzoate Esters

discusses 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate, which shares an imidazole-benzoate scaffold but differs in substituents (e.g., nitro and bromo groups). Comparisons include:

  • Synthetic Routes : Both compounds are synthesized via esterification, but uses dicyclohexylcarbodiimide (DCC) coupling, whereas the target compound likely employs a Wittig or Heck reaction for the ethenyl bridge .

Tricyclic Diimidazo Derivatives

details a tricyclic diimidazo compound with a methoxyethoxybenzyl group. Although structurally distinct, key contrasts include:

  • Rigidity vs. Flexibility : The tricyclic core in restricts conformational freedom, whereas the ethenyl bridge in the target compound allows for adaptive binding modes .
  • Solubility : Methoxyethoxy groups enhance aqueous solubility, whereas the target compound’s unsubstituted imidazole may require formulation adjustments for optimal bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Bioactivity
Target Compound ~258.27 Imidazole-ethenyl 2.1 Hypothesized enzyme inhibition
C2 (Bromo-quinoline derivative) ~505.34 4-Bromophenyl, quinoline 4.3 Kinase inhibition (inferred)
Nitroimidazole ~355.17 Nitro, bromobenzoate 3.8 Antimicrobial, antitumor

Research Findings and Implications

  • Binding Interactions : The imidazole-ethenyl group may mimic histidine residues in enzyme active sites, as observed in SARS-CoV-2 main protease inhibitors with imidazole-mediated interactions (e.g., Ser144/His163 binding in ) .
  • SAR Trends: Halogenation in quinoline derivatives () improves target affinity but reduces solubility, whereas the target compound’s polar imidazole could balance lipophilicity and solubility.

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